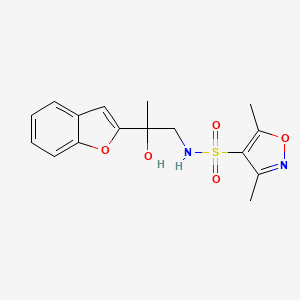

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It is composed of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .

Synthesis Analysis

Benzofurans can be prepared by various methods in the laboratory . Notable examples include O-alkylation of salicylaldehyde with chloroacetic acid followed by dehydration (cyclication) of the resulting ether and decarboxylation .

Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for therapy that might give excellent results in in vivo/in vitro applications .

Chemical Reactions Analysis

The key transformations in the total synthesis of benzofuran derivatives are copper-mediated and palladium-catalyzed coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structures .

Scientific Research Applications

Synthesis and Characterization

Sulfonamide-derived compounds, including those with a benzofuran component, have been synthesized and characterized, demonstrating moderate to significant antibacterial activity and good antifungal activity against various strains. These compounds, through their synthesis with transition metals like cobalt(II), copper(II), nickel(II), and zinc(II), suggest an octahedral geometry and potential for biological applications due to their structural features and activity spectrum (Chohan & Shad, 2011).

Photophysical Properties and Fluorescence

Studies on compounds based on benzofuran, such as dimers of 2-(2′-Hydroxybenzofuran)benzoxazole, demonstrate the influence of electronic substitution on excited-state intramolecular proton transfer (ESIPT) processes. This research provides insights into the photophysical properties influenced by the electronic nature of spacers, offering a pathway to designing fluorescent probes with potential applications in imaging and sensing (Heyer, Massue, & Ulrich, 2017).

Fluorescent Probes Development

The development of fluorescent probes utilizing benzofuran components has been explored, with certain derivatives emitting green light in various solvents. These probes show potential for applications in fluorescence-based sensing and imaging technologies due to their photophysical characteristics and solvent-dependent fluorescence properties (Bodke, Shankerrao, & Harishkumar, 2013).

Biological Activity and Potential Applications

Research into indole derivatives, including those incorporating sulfonamide groups, highlights significant biological activities, with potential applications in medical and pharmaceutical fields. This includes the synthesis of biologically active compounds through reactions involving arylsulfonamides, indicating a broad spectrum of potential therapeutic applications (Avdeenko, Konovalova, & Yakymenko, 2020).

Mechanism of Action

Future Directions

Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds . Therefore, there is a need to collect the latest information in this promising area .

Properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-10-15(11(2)23-18-10)24(20,21)17-9-16(3,19)14-8-12-6-4-5-7-13(12)22-14/h4-8,17,19H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHKEWHKWQZSCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoethyl acetate](/img/structure/B2986633.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2986635.png)

![N-(2-chlorobenzyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2986641.png)

![3-Ethyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2986642.png)

![({5-[3-(Azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2986644.png)

![N-[(5-Chlorothiophen-2-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B2986647.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2986649.png)

![N-[2-(2,2-Difluoroethyl)-1,3-dihydroisoindol-5-yl]prop-2-enamide](/img/structure/B2986650.png)

![8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2986652.png)